molecular formula C9H6BrN3O B3000796 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 1207836-10-9

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B3000796
CAS No.: 1207836-10-9
M. Wt: 252.071
InChI Key: JTEWRYBKHXGXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is PDK1 . PDK1, or 3-phosphoinositide-dependent protein kinase-1, is a master kinase, which is crucial for the activation of numerous downstream kinases involved in diverse cellular responses.

Mode of Action

This compound acts as a PDK1 inhibitor . By inhibiting PDK1, it prevents the activation of downstream kinases, thereby disrupting the signaling pathways that are essential for cell proliferation and survival.

Biochemical Pathways

The inhibition of PDK1 affects several biochemical pathways, most notably the PI3K/Akt/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PDK1, the compound disrupts this pathway, leading to reduced cell proliferation and increased cell death.

Result of Action

The result of this compound’s action is anticancer and antiproliferative activity . By inhibiting PDK1 and disrupting the PI3K/Akt/mTOR pathway, it can induce cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonic acid 3-bromo-5-methoxypyridinamine salt with 2-chloropropene cyanide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide at 20-30°C for 8 hours, followed by heating with diazabicyclo at 50-60°C for 20 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, dimethylformamide, and diazabicyclo. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine

Uniqueness

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific structure, which allows it to act as a PDK1 inhibitor. This property distinguishes it from other similar compounds and makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c1-14-8-2-7(10)5-13-9(8)6(3-11)4-12-13/h2,4-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEWRYBKHXGXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN2C1=C(C=N2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The oxime isomer mixture of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime (85.0 mg, 0.315 mmol) was suspended in acetic anhydride (3.0 ml, 31.8 mmol) and heated to 50° C. for 3 h to give a pale blue solution. The solution was then heated to 75° C. for 2 h to give a dark blue solution. The solution was then heated to 100° C. overnight to give a dark purple mixture. The reaction mixture was concentrated and the residue was diluted in ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate and brine then dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate/isohexane gradient) to give 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.